Cas no 20556-16-5 (H-Val-Asp-OH)

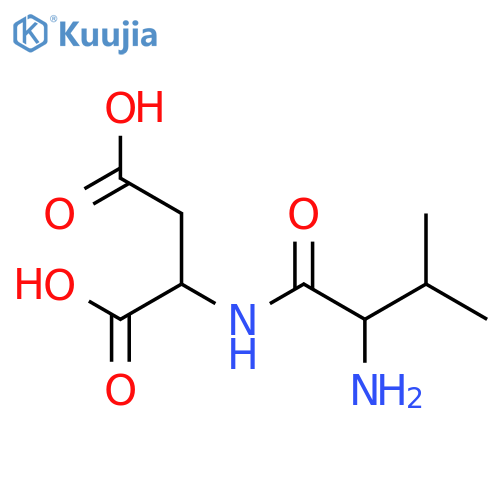

H-Val-Asp-OH structure

商品名:H-Val-Asp-OH

H-Val-Asp-OH 化学的及び物理的性質

名前と識別子

-

- L-Aspartic acid,L-valyl-

- H-VAL-ASP-OH

- L-Valyl-L-aspartic acid

- VAL-ASP

- VD dipeptide

- L-Valyl-L-Aspartate

- V-D Dipeptide

- SCHEMBL4423744

- L-Aspartic acid, L-valyl-

- Valine Aspartate dipeptide

- N-[valinyl] aspartic acid

- L-Val-L-Asp

- Valine-Aspartate dipeptide

- CS-0655668

- 20556-16-5

- HY-P4660

- Valyl-aspartic acid

- Valylaspartate

- OBTCMSPFOITUIJ-FSPLSTOPSA-N

- (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid

- CHEBI:75009

- valylaspartic acid

- (S)-2-((S)-2-Amino-3-methylbutanamido)succinic acid

- Vd

- Valyl-Aspartate

- N-[valinyl]aspartic acid

- MFCD00037280

- DTXSID601314048

- Q27145066

- H-Val-Asp-OH

-

- MDL: MFCD00037280

- インチ: InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1

- InChIKey: OBTCMSPFOITUIJ-FSPLSTOPSA-N

- ほほえんだ: CC([C@H](N)C(N[C@H](C(O)=O)CC(O)=O)=O)C

計算された属性

- せいみつぶんしりょう: 232.10600

- どういたいしつりょう: 232.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -4.7

- トポロジー分子極性表面積: 130Ų

じっけんとくせい

- PSA: 129.72000

- LogP: 0.10500

H-Val-Asp-OH セキュリティ情報

- ちょぞうじょうけん:-15°C

H-Val-Asp-OH 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

H-Val-Asp-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | V991728-100mg |

H-Val-Asp-OH |

20556-16-5 | 100mg |

$ 241.00 | 2023-09-05 | ||

| abcr | AB476814-1g |

H-Val-Asp-OH; . |

20556-16-5 | 1g |

€522.40 | 2025-02-16 | ||

| A2B Chem LLC | AB06308-100mg |

H-Val-Asp-OH |

20556-16-5 | 100mg |

$355.00 | 2024-04-20 | ||

| A2B Chem LLC | AB06308-10mg |

H-Val-Asp-OH |

20556-16-5 | 10mg |

$184.00 | 2024-04-20 | ||

| A2B Chem LLC | AB06308-50mg |

H-Val-Asp-OH |

20556-16-5 | 50mg |

$272.00 | 2024-04-20 | ||

| TRC | V991728-50mg |

H-Val-Asp-OH |

20556-16-5 | 50mg |

$ 155.00 | 2023-09-05 | ||

| TRC | V991728-10mg |

H-Val-Asp-OH |

20556-16-5 | 10mg |

$ 65.00 | 2023-09-05 | ||

| abcr | AB476814-1 g |

H-Val-Asp-OH; . |

20556-16-5 | 1g |

€491.50 | 2023-04-21 | ||

| Ambeed | A393464-1g |

H-Val-Asp-OH |

20556-16-5 | 97% | 1g |

$313.0 | 2024-04-22 |

H-Val-Asp-OH 関連文献

-

Franco Bisceglie,Rossella Alinovi,Silvana Pinelli,Maricla Galetti,Marianna Pioli,Pieralberto Tarasconi,Antonio Mutti,Matteo Goldoni,Giorgio Pelosi Metallomics 2016 8 1255

-

Martha Mackay,Ana M. Pérez-López,Mark Bradley,Annamaria Lilienkampf Mol. BioSyst. 2016 12 693

-

Alejandra Bermúdez-Oria,Guillermo Rodríguez-Gutiérrez,Manuel Alaiz,Javier Vioque,Julio Girón-Calle,Juan Fernández-Bola?os Food Funct. 2019 10 4844

-

Franco Bisceglie,Rossella Alinovi,Silvana Pinelli,Matteo Goldoni,Annamaria Buschini,Susanna Franzoni,Antonio Mutti,Pieralberto Tarasconi,Giorgio Pelosi Metallomics 2013 5 1510

-

Annamaria Buschini,Silvana Pinelli,Rossella Alinovi,Francesca Mussi,Franco Bisceglie,Claudio Rivetti,Nicola Doniselli,Giorgio Pelosi Metallomics 2014 6 783

20556-16-5 (H-Val-Asp-OH) 関連製品

- 183449-57-2(L-Alanine,5-oxo-L-prolyl-L-phenylalanyl-L-arginyl-L-histidyl-L-a-aspartyl-L-serylglycyl-L-tyrosyl-L-a-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-a-glutamyl-L-a-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-)

- 13588-95-9(H-Leu-val-OH)

- 1999-42-4(DL-Alanyl-DL-leucine)

- 3303-34-2(L-Alanyl-L-leucine)

- 17665-02-0(L-Leucyl-D-leucine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20556-16-5)H-Val-Asp-OH

清らかである:99%

はかる:1g

価格 ($):282.0